molecular formula C21H30N4O10 B8687306 2-[[3-(4-Aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

2-[[3-(4-Aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

Cat. No.: B8687306
M. Wt: 498.5 g/mol
InChI Key: FEZWPBDUNJUSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(4-Aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid is a useful research compound. Its molecular formula is C21H30N4O10 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H30N4O10

Molecular Weight

498.5 g/mol

IUPAC Name

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)

InChI Key

FEZWPBDUNJUSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

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